way100135
Overview
Description
WAY 100135 is a compound belonging to the phenylpiperazine family. It is primarily used in scientific research as a serotonergic drug. WAY 100135 acts as a potent antagonist of the 5-hydroxytryptamine 1A receptor, which is a subtype of serotonin receptor. Initially, it was believed to be highly selective for this receptor, but further studies revealed that it also acts as a partial agonist of the 5-hydroxytryptamine 1D receptor and, to a lesser extent, the 5-hydroxytryptamine 1B receptor .
Mechanism of Action
Target of Action
WAY-100135 is a serotonergic drug of the phenylpiperazine family . It primarily targets the 5-HT1A receptor , acting as a potent antagonist . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, playing a significant role in mood and anxiety .
Mode of Action
WAY-100135 interacts with its targets by blocking the 5-HT1A receptors . It was initially believed to be highly selective for the 5-HT1A receptor, but further studies have shown that it also acts as a partial agonist of the 5-HT1D receptor , and to a much lesser extent, of the 5-HT1B receptor .
Biochemical Pathways
The primary biochemical pathway affected by WAY-100135 is the serotonergic pathway . By blocking the 5-HT1A receptors, it modulates the effects of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Result of Action
The blockade of 5-HT1A receptors by WAY-100135 can lead to various molecular and cellular effects. For instance, it has been found to attenuate the locomotor stimulant effects of MK-801, a non-competitive antagonist of NMDA receptors . This suggests that 5-HT1A receptors might be involved in the psychotomimetic effects of non-competitive NMDA receptor antagonists .
Biochemical Analysis
Biochemical Properties
Way 100135 interacts with the 5-HT1A receptor, a subtype of the serotonin receptor . It acts as a potent antagonist, meaning it binds to the receptor and blocks its activity .
Cellular Effects
The effects of Way 100135 on cells are primarily related to its interaction with the 5-HT1A receptor . By blocking this receptor, Way 100135 can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
Way 100135 exerts its effects at the molecular level through its interactions with the 5-HT1A and 5-HT1D receptors . As an antagonist, it binds to the 5-HT1A receptor and blocks its activity . As a partial agonist of the 5-HT1D receptor, it can bind to this receptor and partially activate it .
Temporal Effects in Laboratory Settings
The effects of Way 100135 can change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of Way 100135 can vary with different dosages . For example, at doses of 10 and 20 mg/kg, Way 100135 has been shown to transiently attenuate the locomotor stimulant effects of MK-801, a non-competitive antagonist of NMDA receptors .
Preparation Methods
The synthesis of WAY 100135 involves several steps. The key synthetic route includes the reaction of tert-butylamine with 3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanoyl chloride. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for WAY 100135 are not widely documented, as it is primarily used for research purposes rather than large-scale industrial applications.
Chemical Reactions Analysis
WAY 100135 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY 100135 can undergo substitution reactions, particularly at the piperazine ring, to form derivatives with different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
WAY 100135 has several scientific research applications, including:
Neuroscience: It is used to study the role of serotonin receptors in the brain and their involvement in various neurological and psychiatric disorders.
Pharmacology: Researchers use WAY 100135 to investigate the pharmacological properties of serotonin receptor antagonists and their potential therapeutic applications.
Behavioral Studies: The compound is employed in animal studies to understand the effects of serotonin receptor modulation on behavior and cognition.
Drug Development: WAY 100135 serves as a reference compound in the development of new drugs targeting serotonin receptors
Comparison with Similar Compounds
WAY 100135 is often compared with other serotonin receptor antagonists, such as WAY 100635. While both compounds are potent antagonists of the 5-hydroxytryptamine 1A receptor, WAY 100635 is considered to be more selective and potent. WAY 100635 also acts as a potent agonist at the dopamine D4 receptor, which limits its selectivity. Other similar compounds include:
WAY 100635: A more potent but less selective 5-hydroxytryptamine 1A receptor antagonist.
WAY 362450: Another compound with similar receptor binding properties.
WAY 200070: A compound with comparable pharmacological effects
WAY 100135 remains unique due to its partial agonist activity at the 5-hydroxytryptamine 1D receptor, which distinguishes it from other serotonin receptor antagonists.
Properties
IUPAC Name |
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDAKAAYOXIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927903 | |
Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133025-23-7 | |
Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133025-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Way 100135 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133025237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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